molecular formula C72H99N17O25 B569629 Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine- CAS No. 121869-35-0

Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-

Cat. No.: B569629
CAS No.: 121869-35-0
M. Wt: 1602.678
InChI Key: ORZVJBWXRAJYHN-RWDRXURGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, is a cyclic lipopeptide antibiotic used primarily in the treatment of infections caused by Gram-positive bacteria. It is particularly effective against multi-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This compound is derived from the fermentation of the bacterium Streptomyces roseosporus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, involves a complex series of steps, including peptide bond formation, cyclization, and lipidation. The process typically begins with the fermentation of Streptomyces roseosporus to produce the core peptide structure. This is followed by chemical modifications to introduce the lipid tail and other functional groups.

    Fermentation: Streptomyces roseosporus is cultured under specific conditions to produce the core peptide.

    Peptide Bond Formation: The core peptide is synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

    Cyclization: The linear peptide is cyclized to form the cyclic structure of Daptomycin.

    Lipidation: A lipid tail is attached to the cyclic peptide to enhance its membrane-binding properties.

Industrial Production Methods

Industrial production of Daptomycin involves large-scale fermentation followed by purification and chemical modification steps. The fermentation process is optimized to maximize yield and purity. Downstream processing includes extraction, purification using chromatography, and final chemical modifications to produce the active pharmaceutical ingredient (API).

Chemical Reactions Analysis

Types of Reactions

Daptomycin undergoes several types of chemical reactions, including:

    Oxidation: Daptomycin can undergo oxidation reactions, particularly at the lipid tail, which can affect its activity.

    Reduction: Reduction reactions can occur at the peptide bonds, potentially leading to degradation.

    Substitution: Substitution reactions can modify the functional groups on the peptide, altering its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products Formed

    Oxidation: Oxidized derivatives of Daptomycin.

    Reduction: Reduced forms of the peptide.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its mechanism of action against bacterial membranes.

    Medicine: Used in clinical research for developing new antibiotics and understanding resistance mechanisms.

    Industry: Employed in the pharmaceutical industry for the production of antibiotics.

Mechanism of Action

Daptomycin exerts its effects by binding to the bacterial cell membrane in a calcium-dependent manner. This binding causes rapid depolarization of the membrane potential, leading to the inhibition of protein, DNA, and RNA synthesis, ultimately resulting in cell death. The primary molecular targets are the lipid components of the bacterial membrane.

Comparison with Similar Compounds

Similar Compounds

    Vancomycin: Another antibiotic effective against Gram-positive bacteria, but with a different mechanism of action.

    Teicoplanin: Similar to Vancomycin, used for treating Gram-positive infections.

    Linezolid: An oxazolidinone antibiotic with a different mechanism but similar spectrum of activity.

Uniqueness

Daptomycin is unique due to its rapid bactericidal activity and its ability to target multi-resistant strains. Unlike Vancomycin and Teicoplanin, which inhibit cell wall synthesis, Daptomycin disrupts the bacterial cell membrane, leading to a different mode of action and reduced likelihood of cross-resistance.

Biological Activity

Daptomycin is a cyclic lipopeptide antibiotic recognized for its potent bactericidal activity against various gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. The compound "Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-" represents a specific derivative that has been studied for its biological activity and mechanisms of action.

Daptomycin's primary mechanism involves the disruption of bacterial cell membrane integrity. Research indicates that daptomycin binds to the bacterial membrane in a calcium-dependent manner, leading to membrane depolarization and subsequent loss of cellular viability.

Key Findings :

  • Membrane Potential Dissipation : Daptomycin induces a significant decrease in membrane potential, which correlates with its bactericidal activity. Studies show that within 30 minutes of exposure to daptomycin, cell viability in Staphylococcus aureus decreased by over 99% alongside a greater than 90% reduction in membrane potential .
  • Potassium Efflux : The antibiotic triggers potassium release from bacterial cells, which is crucial for its bactericidal effect. This release is also dependent on the presence of calcium ions .

In Vitro and In Vivo Efficacy

Daptomycin exhibits concentration-dependent bactericidal activity against various pathogens. Its efficacy has been documented in both laboratory settings and clinical studies.

In Vitro Studies

  • Daptomycin shows rapid bactericidal effects against gram-positive bacteria such as MRSA and enterococci. It maintains activity against bacteria in biofilm or stationary growth phases, which is particularly important for treating chronic infections .

In Vivo Studies

  • A retrospective study involving 209 patients with osteomyelitis treated with daptomycin reported a clinical resolution rate of 94%. The study highlighted that higher doses (>4 mg/kg) were associated with better outcomes compared to lower doses .
  • Animal studies demonstrated that daptomycin effectively cleared infections in models of osteomyelitis, showing significant infection clearance rates compared to controls .

Case Studies

  • Osteomyelitis Treatment :
    • A cohort study assessed the effectiveness of daptomycin in treating osteomyelitis. Of the patients treated, those receiving doses greater than 6 mg/kg showed a clinical cure rate of 93% at six months post-treatment .
  • Eosinophilic Pneumonia :
    • A case series reported instances of daptomycin-induced eosinophilic pneumonia in patients receiving the drug for joint infections. Most patients recovered after discontinuation of daptomycin, indicating a need for monitoring respiratory symptoms during treatment .

Safety Profile

While daptomycin is generally well-tolerated, it can cause side effects such as eosinophilic pneumonia and muscle toxicity through necroptosis pathways. Monitoring for adverse effects is essential during therapy .

Summary Table of Daptomycin Biological Activity

Parameter Details
Mechanism of Action Membrane depolarization, potassium efflux
Target Pathogens MRSA, VRE, Streptococcus pneumoniae
In Vitro Efficacy Rapid bactericidal activity
In Vivo Efficacy Clinical resolution rates >90% in osteomyelitis
Common Side Effects Eosinophilic pneumonia, muscle toxicity

Properties

IUPAC Name

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(5R,8S,11S,14R,15S,21S,24S,27R,30S)-11-[2-(2-aminophenyl)-2-oxoethyl]-21-(3-aminopropyl)-24-(carboxymethyl)-8-[(2R)-1-carboxypropan-2-yl]-5-(hydroxymethyl)-14,27-dimethyl-3,6,9,12,16,19,22,25,28,32,33-undecaoxo-13-oxa-1,4,7,10,17,20,23,26,29-nonazabicyclo[28.2.1]tritriacontan-15-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H99N17O25/c1-5-6-7-8-9-10-11-22-53(93)80-44(25-38-31-76-42-20-15-13-17-39(38)42)65(106)82-45(27-52(75)92)66(107)84-47(30-59(101)102)67(108)88-61-37(4)114-72(113)49(26-51(91)40-18-12-14-19-41(40)74)86-70(111)60(35(2)24-57(97)98)87-68(109)50(34-90)81-55(95)33-89-56(96)28-48(71(89)112)85-62(103)36(3)78-64(105)46(29-58(99)100)83-63(104)43(21-16-23-73)79-54(94)32-77-69(61)110/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,110)(H,78,105)(H,79,94)(H,80,93)(H,81,95)(H,82,106)(H,83,104)(H,84,107)(H,85,103)(H,86,111)(H,87,109)(H,88,108)(H,97,98)(H,99,100)(H,101,102)/t35-,36-,37-,43+,44+,45+,46+,47+,48+,49+,50-,60+,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZVJBWXRAJYHN-RWDRXURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN4C(=O)CC(C4=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)C(C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CN4C(=O)C[C@@H](C4=O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)[C@H](C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H99N17O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121869-35-0
Record name LY 178480
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121869350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.